molecular formula C11H14N4O B1269465 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine CAS No. 842964-23-2

7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine

Cat. No. B1269465
CAS RN: 842964-23-2
M. Wt: 218.26 g/mol
InChI Key: LTNPOSGMLWWFOH-UHFFFAOYSA-N
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Description

“7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine” is a chemical compound with the molecular formula C11H14N4O . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine” is 218.26 . It is a solid at room temperature .

Scientific Research Applications

Drug Synthesis and Discovery

This compound serves as a building block in the synthesis of various drugs. Its piperidine moiety is a common feature in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents . The versatility of this compound allows for the exploration of novel pharmacophores in drug design.

Biological Activity Studies

The biological activity of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine is of significant interest. It is used in studies to understand its interaction with biological receptors and potential as a therapeutic agent . Its role in protein-membrane interactions and enzyme activity is also a key area of research .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool to study protein functions and interactions. Its ability to bind with proteins and influence their activity makes it valuable for understanding complex biological processes .

Anticancer Research

Piperidine derivatives, including 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine , are being investigated for their anticancer properties. Research focuses on their ability to inhibit cancer cell growth and metastasis .

Antimicrobial and Antiviral Applications

The compound’s potential antimicrobial and antiviral effects are explored through the synthesis of derivatives that target specific pathogens. Its role in the development of broad-spectrum antiviral agents is particularly noteworthy .

Neuropharmacology

In the field of neuropharmacology, the compound is studied for its effects on the central nervous system. It may serve as a lead compound for the development of drugs targeting neurological disorders .

Fluorescent Probing

Derivatives of 7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine are used as fluorescent probes in biological imaging. They help in visualizing cellular components and understanding cellular processes .

Pharmacokinetics and Drug Metabolism

The compound is also important in the study of drug metabolism and pharmacokinetics. Its structural properties can influence the absorption, distribution, metabolism, and excretion (ADME) of potential drugs .

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-piperidin-1-yl-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-4-5-9(11-10(8)13-16-14-11)15-6-2-1-3-7-15/h4-5H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNPOSGMLWWFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360258
Record name 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Piperidin-1-yl-2,1,3-benzoxadiazol-4-amine

CAS RN

842964-23-2
Record name 7-piperidin-1-yl-2,1,3-benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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